(4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester
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Overview
Description
(4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester is a versatile small molecule scaffold used in various chemical reactions and research applications. It is characterized by its molecular formula C13H16BFN2O2 and a molecular weight of 262.09 g/mol . This compound is particularly valuable in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and practical method for synthesizing this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
(4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester has numerous applications in scientific research:
Biology: This compound is employed in the study of biological pathways and mechanisms, often as a probe or reagent in biochemical assays.
Industry: In industrial chemistry, it is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or modulator of enzymes or receptors, affecting various biological pathways. The boronic ester group is particularly reactive, allowing it to form covalent bonds with target molecules, thereby altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-6-boronic acid pinacol ester: Similar in structure but lacks the fluoro substituent.
Phenylboronic acid pinacol ester: Contains a phenyl group instead of the indazole ring.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Features a pyrazole ring instead of indazole.
Uniqueness
(4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester is unique due to the presence of the fluoro substituent on the indazole ring. This fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in both synthetic chemistry and biological research .
Properties
IUPAC Name |
4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9-7-16-17-11(9)6-8/h5-7H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXANDWARNKKKKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3)C(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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